Bienvenue dans la boutique en ligne BenchChem!

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one

CYP2D6 inhibition Metabolic stability Drug-drug interaction liability

The precise 2-fluoro-4-methyl N-phenyl substitution pattern of this pyrrolidin-2-one building block imparts unique electronic and steric properties critical for CNS and anti-inflammatory SAR studies. Procurement ensures accurate correlation of substitution effects on logP, metabolic stability, and CYP450 inhibition profiles, avoiding confounding results from regioisomeric or mono-substituted analogs.

Molecular Formula C11H12FNO
Molecular Weight 193.221
CAS No. 2279122-99-3
Cat. No. B2585889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one
CAS2279122-99-3
Molecular FormulaC11H12FNO
Molecular Weight193.221
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCCC2=O)F
InChIInChI=1S/C11H12FNO/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
InChIKeyFSPGGMLSROWYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one (CAS 2279122-99-3) – Chemical Identity and Baseline Procurement Specifications


1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one (CAS: 2279122-99-3; MFCD31654402) is a fluorinated N-arylpyrrolidin-2-one building block with the molecular formula C₁₁H₁₂FNO and a molecular weight of 193.22 g/mol . The compound belongs to the pyrrolidin-2-one class of five-membered lactams, distinguished from generic phenylpyrrolidinones by the specific 2-fluoro-4-methyl substitution pattern on the N-phenyl ring . This substitution pattern is of particular interest in medicinal chemistry and drug discovery programs exploring structure-activity relationships (SAR) for central nervous system (CNS) and anti-inflammatory targets .

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one: Why Unsubstituted or Singly-Substituted Phenylpyrrolidinones Cannot Be Interchanged


The 2-fluoro-4-methyl substitution pattern on the N-phenyl ring of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one confers distinct electronic and steric properties relative to unsubstituted phenyl, 4-methylphenyl-only, or 2-fluorophenyl-only pyrrolidin-2-one analogs . In pyrrolidin-2-one-based chemical series, the combined presence of both the electron-withdrawing 2-fluoro substituent and the electron-donating 4-methyl group can significantly alter the compound's logP, metabolic stability, and target binding interactions compared to analogs lacking one of these substituents . Generic substitution with 1-(4-methylphenyl)pyrrolidin-2-one or 1-(2-fluorophenyl)pyrrolidin-2-one may therefore yield divergent pharmacokinetic profiles or target engagement outcomes in biological assays, underscoring the procurement necessity for the precisely substituted compound in SAR-driven research programs .

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


CYP2D6 Enzyme Inhibition Profile of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one Compared to In-Class Pyrrolidin-2-one Analogs

In vitro CYP450 inhibition screening data from BindingDB (AstraZeneca curated dataset) indicate that 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one (CHEMBL2086687) exhibits an IC₅₀ of 30,000 nM (30 µM) against human CYP2D6, classifying it as a weak CYP2D6 inhibitor [1]. In contrast, the structurally related PDE4 inhibitor rolipram (4-(3-cyclopentyloxy-4-methoxy-phenyl)pyrrolidin-2-one) is known to be metabolized by CYP2D6 and other CYP isoforms, suggesting potential substrate or inhibitory interactions that may differ from those of the target compound [2]. While direct head-to-head IC₅₀ data for other N-arylpyrrolidin-2-one analogs under identical assay conditions are not publicly available, the reported weak CYP2D6 inhibition for 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one provides a quantitative benchmark for evaluating this specific substitution pattern's metabolic liability relative to in-class compounds with alternative aryl substitutions [1].

CYP2D6 inhibition Metabolic stability Drug-drug interaction liability

CYP2C19 and CYP2C9 Inhibition Potency of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one Versus Class-Wide CYP Liability

BindingDB enzyme inhibition data for 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one (CHEMBL2086687) report an IC₅₀ of 30,000 nM (30 µM) against both human CYP2C19 and CYP2C9 [1]. These values indicate weak inhibition of these major drug-metabolizing cytochrome P450 isoforms [1]. While many pyrrolidin-2-one-containing compounds, including rolipram and various designer drugs, are known substrates or inhibitors of CYP2C19 and CYP2C9, quantitative IC₅₀ data for direct structural analogs of the target compound are not available in the public domain [2][3]. The reported weak inhibition profile for CYP2C19 and CYP2C9 can be used as a baseline comparator for internal SAR studies investigating alternative N-aryl substitution patterns on the pyrrolidin-2-one core [1].

CYP inhibition ADME-Tox screening Lead optimization

Structural Differentiation of 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one from Closest Analogs via Substituent Pattern Analysis

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one is structurally distinct from its closest commercially available analogs: 1-(2-fluorophenyl)pyrrolidin-2-one (CAS: 7661-31-6, MW 179.19) lacks the 4-methyl group, while 1-(4-methylphenyl)pyrrolidin-2-one (CAS: 3063-79-4, MW 175.23) lacks the 2-fluoro substituent [1]. The 4-(2-fluoro-4-methylphenyl)pyrrolidin-2-one (CAS: 1366764-94-4) represents a regioisomeric variant with the aryl group attached at the 4-position of the pyrrolidinone ring rather than the N-1 position . The combined 2-fluoro and 4-methyl substitution pattern of the target compound is expected to confer distinct lipophilicity (clogP) and electronic properties compared to each mono-substituted analog, which may translate into differential target binding and pharmacokinetic behavior in medicinal chemistry programs .

Structure-activity relationship SAR Medicinal chemistry

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one: Prioritized Procurement Scenarios Based on Quantitative Differentiation Evidence


CYP450 Enzyme Inhibition Profiling and Metabolic Stability Screening in Drug Discovery

1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one is a suitable procurement choice for medicinal chemistry teams conducting CYP450 inhibition profiling and metabolic stability screening. The BindingDB-derived IC₅₀ value of 30 µM against CYP2D6, CYP2C19, and CYP2C9 provides a quantitative benchmark for the weak inhibition profile associated with the 2-fluoro-4-methyl substitution pattern [1]. This data enables direct comparison with internal SAR results for alternative N-aryl substituents, facilitating the identification of building blocks with reduced drug-drug interaction liability in lead optimization programs [1].

Structure-Activity Relationship (SAR) Studies Exploring N-Aryl Substitution Effects in Pyrrolidin-2-one Series

The distinct 2-fluoro-4-methyl substitution pattern of this compound makes it an essential tool for SAR studies investigating the impact of combined electron-withdrawing and electron-donating substituents on target binding and physicochemical properties. Procurement of the correct regioisomer (N-1 substituted) ensures that observed biological activity differences can be accurately attributed to aryl substitution effects rather than regioisomeric variation .

Building Block Sourcing for CNS or Anti-Inflammatory Target Programs with Stringent Selectivity Requirements

The pyrrolidin-2-one scaffold is a privileged structure in CNS and anti-inflammatory drug discovery, with documented applications in PDE4 inhibition, CB1 receptor antagonism, and SV2A modulation [2][3]. The 2-fluoro-4-methylphenyl substitution pattern offers a unique combination of lipophilicity and electronic properties that may enhance target selectivity or brain penetration relative to mono-substituted analogs, justifying its procurement for focused medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluoro-4-methylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.